molecular formula C6H6F2 B2582537 3-Ethynyl-1,1-difluorocyclobutane CAS No. 1698054-36-2

3-Ethynyl-1,1-difluorocyclobutane

Cat. No.: B2582537
CAS No.: 1698054-36-2
M. Wt: 116.111
InChI Key: NEDKLPKMGRXYOK-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-difluorocyclobutane is a useful research compound. Its molecular formula is C6H6F2 and its molecular weight is 116.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1,1-difluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2/c1-2-5-3-6(7,8)4-5/h1,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDKLPKMGRXYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698054-36-2
Record name 3-ethynyl-1,1-difluorocyclobutane
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Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-1,1-difluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties—high electronegativity and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, offering a powerful tool to overcome common challenges in drug development.[1][2] The cyclobutane ring, a "three-dimensional" fragment, provides a rigid, sp³-rich core that can improve solubility and provide novel exit vectors for molecular elaboration compared to traditional flat, aromatic systems.[3]

This compound emerges as a building block of significant interest at the intersection of these two design principles. It combines the conformational rigidity of the cyclobutane ring, the metabolic stability conferred by gem-difluorination, and the synthetic versatility of a terminal alkyne. This guide provides a detailed examination of its core physicochemical properties, offering both known data and expert insights into its behavior, alongside validated protocols for its experimental characterization.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. As a specialized chemical building block, extensive experimental data is not publicly cataloged; therefore, predicted values and expert analysis based on its structure are included to guide researchers.

PropertyValue / AnalysisSource
CAS Number 1698054-36-2
Molecular Formula C₆H₆F₂[4]
Molecular Weight 116.11 g/mol
Predicted XlogP 1.8[4]
Boiling Point Not experimentally determined. Expected to be a low-boiling liquid at standard pressure due to its low molecular weight and compact structure.N/A
Aqueous Solubility Not experimentally determined. The positive XlogP suggests moderate to low aqueous solubility. The fluorine atoms can increase lipophilicity, while the polarizable alkyne may offer a slight counter-balance.[1]N/A
pKa Not applicable. The molecule lacks readily ionizable functional groups. The terminal alkyne proton is very weakly acidic (pKa ~25) and will not ionize under physiological conditions.N/A

Visualization of Core Molecular Structure

A clear understanding of the molecule's topology is essential for interpreting its properties and planning its use in synthesis.

Caption: 2D structure of this compound.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The partition coefficient, P, is the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase, with logP being its logarithmic form.[6][7]

  • Structural Contribution: The predicted XlogP of 1.8 for this compound indicates a moderate degree of lipophilicity.[4] This value arises from a balance of its components: the hydrocarbon cyclobutane framework is inherently lipophilic, and the two fluorine atoms significantly increase this property, a common effect leveraged in drug design to enhance membrane permeability.[1] The terminal alkyne is a relatively non-polar group, contributing further to the overall lipophilic character.

  • Implications for Drug Design: A logP in this range is often considered favorable for oral drug candidates, as it suggests a sufficient degree of lipophilicity to cross biological membranes without being so high as to cause solubility issues or non-specific binding. This molecule serves as an excellent starting point for building more complex structures where this lipophilicity can be balanced by adding more polar functional groups.

Aqueous Solubility

Aqueous solubility is fundamental to drug efficacy, particularly for oral and intravenous administration.[8] Low solubility can lead to poor absorption and bioavailability, making it a critical parameter to assess early in the discovery process.[9]

  • Structural Analysis: While no experimental data is available, the molecular structure allows for an expert assessment. The molecule is uncharged and lacks hydrogen bond donors or strong acceptors (other than the C-F bonds, which are poor acceptors). Its moderate lipophilicity (XlogP = 1.8) strongly suggests that it will have limited aqueous solubility.[4]

  • Experimental Context: For drug discovery programs, this molecule would likely be classified as having "low-to-moderate" solubility. This necessitates careful formulation for in vitro assays, often requiring initial dissolution in an organic solvent like DMSO before dilution in aqueous buffers.[8][10]

Experimental Protocols for Characterization

To provide actionable guidance for researchers, this section details standardized, validated methods for determining the critical physicochemical properties of this compound.

Protocol 1: Determination of logP by HPLC

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional "shake-flask" method for determining logP, especially for compound libraries.[6] The method is based on the correlation between a compound's retention time on a reverse-phase column and its known logP value.

Principle: The compound is eluted from a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve is generated using standards with known logP values to calculate the logP of the test compound.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known logP values (e.g., Acetone, Toluene, Naphthalene) in Acetonitrile.

  • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm, given the lack of a strong chromophore).

    • Injection Volume: 10 µL.

  • Calibration Curve Generation: Inject each standard and record its retention time (t_R). Plot logP versus log(k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).

  • Sample Analysis: Inject the this compound solution and record its retention time.

  • Calculation: Use the retention time to calculate its log(k) and determine the logP value from the linear regression equation of the calibration curve.

Workflow Visualization:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis prep_standards Prepare LogP Standards (1 mg/mL in ACN) hplc_run Inject Samples onto C18 RP-HPLC System prep_standards->hplc_run prep_sample Prepare Test Compound (1 mg/mL in ACN) prep_sample->hplc_run record_rt Record Retention Times (tR) hplc_run->record_rt calibration Generate Calibration Curve: logP vs. log(k) record_rt->calibration calc_logp Calculate logP of Test Compound from its Retention Time calibration->calc_logp final_result Final logP Value calc_logp->final_result

Caption: Workflow for logP determination via HPLC.

Protocol 2: Determination of Kinetic Aqueous Solubility

For early-stage drug discovery, kinetic solubility provides a high-throughput assessment of a compound's ability to remain in solution after being introduced from a DMSO stock into an aqueous buffer.[8][11] It is a crucial measurement to avoid unreliable results in biological assays.[8]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. The amount of precipitation is measured by turbidimetry (light scattering).[9][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate pre-filled with a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS, pH 7.4). This creates a 1:100 dilution.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Read the plate on a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to measure the turbidity in each well.[9][11]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Conclusion

This compound is a valuable building block that strategically combines the desirable features of sp³-rich scaffolds and fluorine substitution. Its moderate lipophilicity and rigid framework make it an attractive starting point for the synthesis of novel therapeutic candidates. While comprehensive experimental data is sparse, its properties can be reliably predicted based on its structure and further confirmed using the standardized, high-throughput protocols detailed in this guide. A thorough understanding and characterization of these fundamental physicochemical properties are essential for any successful drug discovery program utilizing this promising chemical entity.

References

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4487-4489. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • This compound (C6H6F2). PubChemLite. [Link]

  • Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Ethynyl-1,1-difluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-1,1-difluorocyclobutane is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparted by the cyclobutane ring, combined with the synthetic versatility of the ethynyl group and the metabolic stability offered by the gem-difluoro motif, makes it an attractive component for the design of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents distinct features that give rise to a unique spectroscopic fingerprint. The key structural elements to consider are:

  • The gem-difluorocyclobutane ring: The two fluorine atoms on the same carbon create a highly polarized environment, significantly influencing the chemical shifts of adjacent protons and carbons.

  • The ethynyl group: The carbon-carbon triple bond and the terminal alkyne proton have characteristic signals in both NMR and IR spectroscopy.

  • Symmetry: The molecule possesses a plane of symmetry, which simplifies the NMR spectra by rendering certain protons and carbons chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-32.8 - 3.2Quintet of triplets (qt)JH3-H2/4 ≈ 8-10 Hz, JH3-F ≈ 2-3 Hz
H-2, H-42.4 - 2.8Triplet of doublets (td)JH2/4-H3 ≈ 8-10 Hz, JH2/4-F ≈ 18-22 Hz
Alkyne-H2.0 - 2.3Triplet (t)JalkyneH-H3 ≈ 2.5 Hz

Expertise & Experience: The significant downfield shift of the cyclobutane protons compared to non-fluorinated analogs is due to the electron-withdrawing effect of the fluorine atoms. The protons on C2 and C4 are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal couplings, including a large through-space coupling to the fluorine atoms. The multiplicity of the H-3 proton arises from coupling to the four adjacent methylene protons and a smaller coupling to the two fluorine atoms. The alkyne proton's multiplicity is due to long-range coupling with the H-3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the coupling with fluorine, the signals for the fluorinated carbon and adjacent carbons will appear as multiplets.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C1115 - 125Triplet (t)JC1-F ≈ 280-300 Hz
C2, C435 - 45Triplet (t)JC2/4-F ≈ 20-25 Hz
C325 - 35Singlet (s)-
Alkyne-C (quat)80 - 90Singlet (s)-
Alkyne-C (CH)65 - 75Singlet (s)-

Expertise & Experience: The most notable feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for C1, which is characteristic of gem-difluoroalkanes. The two-bond carbon-fluorine coupling (²JCF) to C2 and C4 is also significant and diagnostically useful. The chemical shifts of the alkynyl carbons are in their expected regions.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal due to the chemical equivalence of the two fluorine atoms.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-90 to -110Triplet of triplets (tt)JF-H2/4 ≈ 18-22 Hz, JF-H3 ≈ 2-3 Hz

Expertise & Experience: The chemical shift is typical for gem-difluorocycloalkanes. The multiplicity arises from coupling to the four adjacent methylene protons (H-2, H-4) and the more distant methine proton (H-3). The magnitude of the fluorine-proton coupling constants provides valuable conformational information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
≡C-H stretch3300 - 3250Strong, sharp
C-H stretch (cyclobutane)3000 - 2850Medium
C≡C stretch2150 - 2100Weak to medium
C-F stretch1200 - 1000Strong

Trustworthiness: The presence of a sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond. The C≡C stretch is often weak in symmetrical or near-symmetrical alkynes, but should be observable. The C-F stretches will be prominent in the fingerprint region and are characteristic of fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆F₂), the molecular weight is 116.04 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • M⁺˙ (Molecular Ion): m/z 116. Expected to be of moderate abundance.

  • [M-H]⁺: m/z 115. Loss of the acidic acetylenic proton.

  • [M-F]⁺: m/z 97. Loss of a fluorine atom.

  • [M-C₂H]⁺: m/z 91. Loss of the ethynyl group.

  • [C₄H₄F₂]⁺˙: m/z 90. Resulting from cleavage of the ethynyl group.

Authoritative Grounding & Comprehensive References: The fragmentation of cyclobutanes often involves ring opening to a butene-like radical cation, followed by further fragmentation. The presence of the gem-difluoro group will influence the fragmentation pathways, with the loss of HF being a possibility.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential window function and perform phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation information. Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectral data of this compound are a direct reflection of its unique molecular architecture. A combined analysis of NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the expected spectral features and the methodologies for their acquisition, serving as a valuable resource for researchers working with this important chemical entity.

References

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Beilstein Journal of Organic Chemistry, 2021. This article provides insights into the synthesis and characterization of gem-difluorinated cyclobutanes, which can be used to predict the spectral properties of the target molecule. [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 2019. This paper details the synthesis and characterization of various 2,2-difluorocyclobutane derivatives, offering valuable comparative spectral data. [Link]

  • gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters, 2021. This publication describes synthetic routes to gem-difluorocyclobutanes and includes characterization data that can inform the predictions in this guide. [Link]

  • Spectroscopic Methods in Organic Chemistry. M. Hesse, H. Meier, B. Zeeh.
  • Introduction to Spectroscopy. D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan.

The Rising Star in Scaffolding: A Technical Guide to Fluorinated Cyclobutanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacements and scaffold hopping strategies that unlock new chemical space. Among the emerging structural motifs, the fluorinated cyclobutane has carved out a significant niche. This guide provides an in-depth exploration of the synthesis, conformational intricacies, and strategic application of fluorinated cyclobutanes in modern drug discovery. We will delve into the causality behind their ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target engagement, supported by experimental protocols and case studies.

Introduction: The Strategic Imperative for Saturated Scaffolds and Fluorine

The over-representation of flat, aromatic structures in drug discovery libraries has led to challenges in achieving selectivity and favorable physicochemical properties. This has fueled a renaissance in the use of three-dimensional, saturated scaffolds. The cyclobutane ring, in particular, offers a unique proposition. Its inherent ring strain results in a puckered, non-planar conformation that presents substituents in well-defined spatial vectors.[1][2] This conformational restriction can pre-organize a molecule for optimal binding to a biological target, minimizing the entropic penalty upon binding and often leading to enhanced potency.[3]

When combined with fluorine, the most electronegative element, the utility of the cyclobutane scaffold is magnified. Fluorine's unique properties—small steric footprint, ability to form strong C-F bonds, and profound influence on local electronic environments—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding interactions.[4] The strategic introduction of fluorine onto a cyclobutane ring can block sites of metabolism, modulate the basicity of nearby amines, and alter lipophilicity in often non-obvious ways.[5][6] This guide will dissect these effects and provide a practical framework for their application.

The Conformational Landscape of Fluorinated Cyclobutanes

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[7] This results in two distinct substituent positions: axial and equatorial. The energy barrier to ring-flipping is low, allowing for a dynamic equilibrium between conformers.

The introduction of a fluorine atom significantly influences this equilibrium. Due to its small size, fluorine can occupy either the axial or equatorial position, but the latter is generally more stable.[8] The puckering angle and the preference for a specific conformer are dictated by the substitution pattern and the interplay of steric and electronic effects.

For instance, in fluorocyclobutane, the equatorial conformer is more stable than the axial form by approximately 5.93 kJ/mol.[8] This preference has profound implications for drug design, as it dictates the spatial projection of other pharmacophoric groups attached to the ring, thereby influencing interactions with the target protein.

Fig. 1: Conformational Puckering of Fluorocyclobutane cluster_0 Axial Conformer cluster_1 Equatorial Conformer (More Stable) a1 C a2 C a1->a2 aF F a1->aF aH1 H a1->aH1 a3 C a2->a3 a4 C a3->a4 aH2 H a3->aH2 interchange a4->a1 e1 C e2 C e1->e2 eF F e1->eF eH1 H e1->eH1 e3 C e2->e3 e4 C e3->e4 eH2 H e3->eH2 e4->e1

Caption: Puckering of fluorocyclobutane into axial and equatorial conformers.

Synthetic Strategies for Accessing Fluorinated Cyclobutanes

The synthesis of fluorinated cyclobutanes can be broadly categorized into two approaches: fluorination of a pre-existing cyclobutane ring or the construction of the ring with fluorine already incorporated.

Deoxofluorination of Cyclobutanones and Related Precursors

A common and effective method involves the deoxofluorination of cyclobutanone derivatives using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). This approach is particularly useful for creating gem-difluoro cyclobutanes, which are excellent isosteres for carbonyl groups.

Another powerful strategy involves the conversion of cyclobutane carboxylic acids to trifluoromethyl groups. Reacting these acids with sulfur tetrafluoride (SF4) provides a direct route to 1-trifluoromethyl-cyclobutyl building blocks.[9] This transformation is tolerant of a wide range of functional groups, making it a versatile tool in drug discovery programs.[9]

[2+2] Cycloadditions

Photochemical or thermal [2+2] cycloadditions between a fluorinated alkene and another alkene can be a highly efficient method for constructing the fluorinated cyclobutane core. The stereochemical outcome of these reactions can often be controlled, providing access to specific isomers.

Functional Group Interconversion on Fluorinated Scaffolds

Once a basic fluorinated cyclobutane scaffold is synthesized, a variety of functional group interconversions can be employed to build complexity. For example, reduction of a nitro group to an aniline or palladium-catalyzed cross-coupling reactions can be used to install desired pharmacophoric elements.[9]

Fig. 2: Key Synthetic Pathways to Fluorinated Cyclobutanes cluster_0 Deoxofluorination Route cluster_1 Cycloaddition Route start1 Cyclobutane Carboxylic Acid reagent1 SF₄ start1->reagent1 product1 Trifluoromethyl Cyclobutane reagent1->product1 Fluorination start2 Fluorinated Alkene + Alkene reagent2 Light or Heat start2->reagent2 product2 Fluorinated Cyclobutane reagent2->product2 [2+2] Cycloaddition

Caption: High-level overview of major synthetic routes.

Impact on Physicochemical Properties

The introduction of fluorine to a cyclobutane ring has a profound and predictable impact on key physicochemical properties relevant to drug action.

Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity of nearby amino groups. This can be a highly desirable effect in drug design. Lowering the pKa of an amine can reduce off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by increasing the proportion of the neutral species at physiological pH.

As shown in the table below, the introduction of fluorine atoms onto a cyclobutane ring systematically decreases the pKa of a cyclobutylamine. This effect is generally additive.

CompoundpKaReference
Cyclobutylamine~10.7[9]
3-Fluorocyclobutylamine~9.9[6]
1-(Trifluoromethyl)cyclobutanamine5.29[9]
Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and less intuitive than its effect on pKa. While highly fluorinated motifs like the trifluoromethyl group are generally considered lipophilic, the introduction of a single fluorine atom can sometimes decrease lipophilicity. This is often dependent on the overall molecular context and the specific stereochemical arrangement of the substituents.[10][11]

For example, for cis-isomeric CF3- and C2F5-substituted cyclobutanes, the lipophilicity was found to be lower than anticipated.[10] This was attributed to an increased polarization of the molecular surface due to specific conformational preferences.[10] This highlights the importance of empirical measurements when optimizing this property.

Compound SeriesGeneral LogP TrendReference
Fluoroalkyl-substituted cyclobutanesCH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5[10]
cis- vs trans-3-Fluorocyclobutylaminestrans isomers are more lipophilic[6]

Enhancing Metabolic Stability

One of the most powerful applications of fluorinated cyclobutanes is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically labile group, such as a methyl or methylene group on a larger ring, with a fluorinated cyclobutane, chemists can block common sites of oxidative metabolism.

A prime example is the development of the IDH1 inhibitor ivosidenib.[12] An early lead compound suffered from poor metabolic stability due to oxidation of a cyclohexane ring. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine significantly reduced metabolic clearance, a key step in the optimization campaign that ultimately led to the approved drug.[12]

Fig. 3: Metabolic Blocking Strategy cluster_0 Metabolically Labile Precursor cluster_1 Metabolically Stable Analog precursor Drug Scaffold with Cyclohexane cyp CYP450 Enzymes precursor->cyp Metabolism metabolite Oxidized Metabolite (Inactive/Cleared) cyp->metabolite analog Drug Scaffold with Difluorocyclobutane cyp2 CYP450 Enzymes analog->cyp2 Resistant to Metabolism blocked Metabolism Blocked cyp2->blocked

Caption: Use of a difluorocyclobutane to block oxidative metabolism.

Experimental Protocols

Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Precursor via SF4 Fluorination

This protocol is adapted from the general procedures described in the literature.[9]

Warning: Sulfur tetrafluoride (SF4) is a highly toxic and corrosive gas. This reaction must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.

  • Reactor Setup: To a 100 mL Hastelloy pressure reactor, add cyclobutane-1,1-dicarboxylic acid (1.0 eq).

  • Solvent and Reagents: Add anhydrous HF (catalytic amount) as an additive.

  • Reaction Sealing and Cooling: Seal the reactor and cool it to -78 °C using a dry ice/acetone bath.

  • SF4 Addition: Carefully condense sulfur tetrafluoride (SF4, 5.0 eq) into the reactor.

  • Heating: Place the sealed reactor behind a protective shield and heat to 90 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess SF4 through a caustic scrubber. Quench the reaction mixture by slowly adding it to ice-cold saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target trifluoromethyl cyclobutane.

Conclusion and Future Outlook

Fluorinated cyclobutanes have transitioned from a synthetic curiosity to a mainstay in the medicinal chemist's toolkit. Their unique conformational constraints, combined with the powerful modulating effects of fluorine, provide a robust platform for optimizing drug candidates. The ability to predictably alter pKa, enhance metabolic stability, and explore novel chemical space ensures that these scaffolds will continue to feature prominently in the next generation of therapeutics. As synthetic methods become more sophisticated and our understanding of the nuanced effects of fluorination on drug properties deepens, the strategic application of fluorinated cyclobutanes is set to expand even further.

References

  • van der Kolk, R., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 65-73. [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

  • Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 1002(1-3), 1-13. [Link]

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Wu, J.-B., et al. (2023). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 21(27), 5648-5652. [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. [Link]

  • Mini-Reviews in Organic Chemistry. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • van der Kolk, R., Rutjes, F. P. J. T., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(26), 5789-5796. [Link]

  • ResearchGate. (n.d.). Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Grygorenko, O. O., et al. (2024). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

Sources

Methodological & Application

"3-Ethynyl-1,1-difluorocyclobutane" in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 3-Ethynyl-1,1-difluorocyclobutane (CAS 1698054-36-2) into medicinal chemistry workflows via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The gem-difluorocyclobutane (gem-DFCB) motif has emerged as a critical bioisostere in modern drug discovery. It offers a lipophilic, metabolically stable alternative to traditional alkyl or phenyl groups, often improving metabolic half-life (


) and membrane permeability without the liability of aromatic ring oxidation. This protocol addresses the specific physicochemical challenges of this building block—volatility and lipophilicity—to ensure high-yield triazole formation.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

This compound is a compact, functionalized building block. Its terminal alkyne handle allows for rapid "click" conjugation, while the difluoro-substitution provides electronic modulation and conformational bias to the cyclobutane ring.

PropertyDataRelevance to Protocol
Structure

gem-Difluoro group induces ring puckering; distal alkyne remains sterically accessible.
CAS Number 1698054-36-2Verification for sourcing.[1]
Formula C₆H₆F₂High atom economy.
MW 116.11 g/mol Critical: Low MW implies potential volatility.
LogP (Calc) ~1.8 - 2.1Lipophilic; requires organic co-solvents (e.g., DMSO, tBuOH).
Electronic Effect Electron-withdrawing (

)
The

group lowers the pKa of the alkyne proton slightly, potentially accelerating Cu-acetylide formation.

Mechanistic Insight: The Fluorinated Effect

In CuAAC, the rate-determining step often involves the formation of the copper(I)-acetylide species.

Expert Insight: The gem-difluoro group at the C1 position exerts a through-bond inductive electron-withdrawing effect. This increases the acidity of the C3-ethynyl proton compared to a standard alkyl alkyne. Consequently, This compound undergoes facile deprotonation/metallation, often resulting in faster reaction kinetics than non-fluorinated analogs. However, this also makes the acetylide slightly more susceptible to oxidative homocoupling (Glaser coupling) if oxygen is not rigorously excluded.

Catalytic Cycle Visualization

The following diagram illustrates the ligand-accelerated catalytic cycle, highlighting the specific entry point of our fluorinated substrate.

CuAAC_Mechanism Cu_I [L-Cu(I)] Active Catalyst Intermediate_A π-Complex (Cu-Alkyne) Cu_I->Intermediate_A + Alkyne Alkyne 3-Ethynyl-1,1- difluorocyclobutane Azide R-N3 (Azide Partner) Intermediate_B Cu(I)-Acetylide (σ-bound) Intermediate_A->Intermediate_B - H+ (Base/Ascorbate) Accelerated by CF2 Intermediate_C Metallacycle (Rate Limiting) Intermediate_B->Intermediate_C + Azide (Regioselective) Product 1,4-Disubstituted Triazole Product Intermediate_C->Product Ring Contraction + Protonation Product->Cu_I Catalyst Regeneration

Figure 1: Ligand-accelerated CuAAC cycle. The electron-withdrawing nature of the difluorocyclobutane facilitates the transition from π-Complex to Cu(I)-Acetylide.

Experimental Protocol: Ligand-Stabilized CuAAC

Scope: This protocol is optimized for coupling this compound (1.0 equiv) with various organic azides on a 50–500 mg scale. Safety Note: Treat the alkyne as volatile. Keep reaction vessels sealed.

Reagents & Stock Solutions
  • Catalyst Source:

    
     (200 mM in water).
    
  • Reductant: Sodium Ascorbate (500 mM in water) - Freshly prepared.

  • Ligand (Critical): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

    • Why THPTA? It protects Cu(I) from oxidation and prevents the degradation of biomolecules or sensitive functional groups on the azide partner. It is water-soluble, unlike TBTA.

  • Solvent System: DMSO/Water (1:1) or tBuOH/Water (1:1).

    • Note: DMSO is preferred for this substrate due to its lipophilicity.

Step-by-Step Procedure
  • Substrate Preparation:

    • In a screw-cap scintillation vial, dissolve the Azide (1.0 equiv) and This compound (1.1 equiv) in DMSO.

    • Tip: Add the volatile alkyne last, just before the catalyst mixture.

  • Catalyst Complex Formation (Pre-mix):

    • In a separate micro-tube, mix

      
       solution (0.05 equiv) and THPTA ligand (0.10 equiv).
      
    • Allow to stand for 5 minutes. The solution should remain clear blue/teal.

    • Ratio: Maintain a 1:2 to 1:5 ratio of Cu:Ligand to ensure full protection of the metal center.

  • Reaction Initiation:

    • Add the Cu-THPTA complex to the substrate vial.

    • Add the Sodium Ascorbate solution (0.5 equiv) dropwise.

    • Observation: The solution may turn colorless or pale yellow (indicating reduction to Cu(I)). If it turns brown/black, oxygen is present; purge with nitrogen immediately.

  • Incubation:

    • Cap the vial tightly (Teflon-lined cap recommended).

    • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The difluorocyclobutane moiety is distinct by NMR (

      
       NMR: doublet of triplets around -80 to -100 ppm) but LC-MS is faster for conversion tracking.
      
  • Work-up & Copper Removal:

    • Option A (Small Scale/Polar Product): Dilute with water, freeze-dry (lyophilize).

    • Option B (Standard Organic Workup): Dilute with EtOAc. Wash with 0.1 M EDTA (pH 7) or saturated

      
       to sequester copper. Dry organic layer over 
      
      
      
      .
    • Purification: Flash chromatography. The triazole product is typically much more polar than the starting alkyne.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of Cu(I)Degas solvents with

for 15 mins. Increase Ascorbate to 1.0 equiv.
Alkyne Loss Volatility of substrateEnsure reaction vessel is sealed. Do not heat above 40°C.
Precipitation Substrate insolubilitySwitch solvent to DMSO/tBuOH (4:1) or pure DMSO. Increase ligand concentration.
Glaser Coupling Oxidative homocouplingStrictly exclude air. Add Ascorbate after all other reagents. Use a slight excess of alkyne (1.2 equiv).

Applications in Drug Discovery[1][2][5][9][10][11][12][13][14]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low MW (<150) and distinct shape.

  • Workflow: Click this compound onto a library of azide-functionalized cores.

  • Screening: The resulting triazoles can be screened for binding. The gem-difluoro group often engages in cryptic H-bonding or fills hydrophobic pockets with specific electrostatic requirements.

PROTAC Linker Synthesis

The rigid yet functionalized nature of the cyclobutane ring makes it an excellent "stiffener" for PROTAC linkers.

  • Usage: Use the alkyne to click into an E3 ligase ligand, providing a rigid exit vector that resists metabolic degradation better than linear alkyl chains.

References

  • Moldb. (n.d.). This compound Product Information. Retrieved from

  • Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society. Retrieved from

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bioorthogonal chemistry).
  • Mykhailiuk, P. K. (2015). Generation of C2F4-containing building blocks for drug discovery. (General reference on gem-difluorocyclobutane synthesis).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Source for THPTA ligand protocol).

Sources

Application Note: Leveraging 3-Ethynyl-1,1-difluorocyclobutane for Advanced PET Imaging Agent Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Need for Precision in Molecular Imaging

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing unparalleled insights into in-vivo biological processes for oncology, neurology, and cardiology.[1][2] The power of PET lies in its use of molecules labeled with positron-emitting radionuclides to trace specific physiological or pathological pathways. Among the available radionuclides, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical properties: a manageable half-life of 109.8 minutes, low positron energy (0.635 MeV) enabling high-resolution images, and its efficient production via medical cyclotrons.[3][4][5][6]

Directly incorporating ¹⁸F into complex and sensitive biomolecules, such as peptides or antibodies, often requires harsh conditions that can compromise their biological activity.[3] To circumvent this, the "prosthetic group" or "building block" strategy has become the gold standard.[7][8][9] This approach involves labeling a small, reactive molecule with ¹⁸F, which is then conjugated to the larger targeting vector under mild, bioorthogonal conditions.

The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized this field.[10][11][12] The CuAAC reaction is exceptionally reliable, specific, and proceeds under gentle, often aqueous, conditions, making it ideal for radiopharmaceutical development.[13][][15]

This application note details the use of 3-Ethynyl-1,1-difluorocyclobutane as a strategic building block in this paradigm. This synthon provides a terminal alkyne "handle" for the CuAAC reaction while introducing a gem-difluorocyclobutane moiety into the final tracer. The incorporation of this fluorinated carbocycle is not arbitrary; it is a deliberate design choice to enhance the metabolic stability and modulate the pharmacokinetic profile of the resulting PET imaging agent.[16][17][18]

The Synthon: Properties and Rationale for Use

Chemical Profile:

  • Compound Name: this compound

  • Molecular Formula: C₆H₆F₂[19]

  • Molecular Weight: 116.11 g/mol

  • Core Functionality: A bifunctional linker containing a terminal alkyne for bio-conjugation and a gem-difluorocyclobutane for structural and metabolic modulation.

The Alkyne Handle: A Gateway for Bioorthogonal Ligation

The terminal ethynyl group is the reactive handle for the CuAAC reaction. Its key advantage is its bioorthogonality; it is essentially inert to the diverse functional groups present in biological systems (e.g., amines, carboxylic acids, thiols), ensuring that the ligation reaction occurs only between the alkyne and its azide partner.[15][20] This specificity is paramount in radiochemistry, where reactions must be fast and high-yielding to minimize radionuclide decay and simplify purification.

The gem-Difluorocyclobutane Moiety: A Strategic Pharmacokinetic Modulator

The true innovation of this building block lies in the introduction of the 1,1-difluorocyclobutane group. This motif imparts several desirable properties to a PET tracer:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[21] Introducing the gem-difluoro group can effectively block potential sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the in-vivo stability of the radiotracer and preventing the formation of confounding radioactive metabolites.[18]

  • Fine-Tuning of Physicochemical Properties: The highly polarized C-F bonds can influence lipophilicity, dipole moment, and hydrogen bond accepting/donating capability.[16] The difluoromethyl group can act as a metabolically stable bioisostere of moieties like hydroxyl or thiol groups.[16][17] This allows for precise tuning of the tracer's pharmacokinetic profile, potentially improving target engagement, reducing off-target binding, and optimizing clearance pathways.

  • Conformational Constraint: The rigid four-membered ring structure reduces the conformational flexibility of the linker region. This can be advantageous for optimizing the presentation of the targeting vector to its biological target, potentially leading to higher binding affinity and selectivity.

The Overall Radiosynthesis Workflow

The synthesis of a PET tracer using this compound follows a modular, multi-step strategy. The core logic is to first conjugate the stable cyclobutane building block to the targeting molecule to create a stable precursor. This precursor is then rapidly radiolabeled in the final step using a small, ¹⁸F-labeled azide synthon via the CuAAC reaction.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: ¹⁸F-Synthon Preparation cluster_2 Part 3: Final Radiolabeling & QC Target Targeting Molecule (e.g., Peptide, Small Molecule) Precursor Alkyne-Functionalized Precursor Target->Precursor Conjugation Cyclobutane This compound (Activated) Cyclobutane->Precursor FinalTracer Final ¹⁸F-PET Tracer Precursor->FinalTracer CuAAC 'Click' Reaction Cu(I), Ascorbate, Ligand F18 [¹⁸F]Fluoride (from Cyclotron) F18Azide [¹⁸F]Azido Synthon (e.g., [¹⁸F]Fluoroethyl azide) F18->F18Azide Nucleophilic Substitution AzidePrecursor Azide Precursor (e.g., 2-Azidoethyl tosylate) AzidePrecursor->F18Azide F18Azide->FinalTracer Purification Purification (radio-HPLC / SPE) FinalTracer->Purification QC Quality Control (RCP, Am, Identity) Purification->QC

Figure 1: General workflow for PET tracer synthesis. The process separates the stable precursor synthesis from the time-sensitive radiolabeling step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All work with radioactive materials must be conducted in compliance with institutional and regulatory standards by trained personnel.

Protocol 1: General Synthesis of an Alkyne-Functionalized Peptide Precursor

This protocol describes the conjugation of an activated this compound derivative to a peptide containing a primary amine (e.g., the epsilon-amine of a lysine residue).

  • Activation of the Building Block: Convert this compound-1-carboxylic acid to an active ester (e.g., N-hydroxysuccinimide (NHS) ester) using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HBTU in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Peptide Dissolution: Dissolve the target peptide in a suitable buffer, typically aqueous bicarbonate (pH ~8.5) or an organic solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

  • Conjugation Reaction: Add the activated NHS-ester of the cyclobutane building block (1.2-1.5 equivalents) to the peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Purification: Upon completion, purify the alkyne-functionalized peptide precursor using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final precursor by high-resolution mass spectrometry.

Protocol 2: Automated Radiosynthesis of [¹⁸F]Fluoroethyl Azide

This protocol is typically performed on an automated synthesis module.[22][23]

  • [¹⁸F]Fluoride Trapping: Deliver cyclotron-produced aqueous [¹⁸F]F⁻ to the synthesis module and trap it on a quaternary methylammonium (QMA) anion-exchange cartridge.[24]

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[24][25]

  • Azeotropic Drying: Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to remove water azeotropically with acetonitrile. Repeat 2-3 times to ensure an anhydrous environment.

  • Radiolabeling Reaction: Add a solution of the precursor, 2-azidoethyl tosylate, in anhydrous acetonitrile to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the vessel and heat at 85-100 °C for 10-15 minutes.

  • Purification/Trapping: After cooling, pass the reaction mixture through a Sep-Pak C18 cartridge. The desired [¹⁸F]fluoroethyl azide is volatile and can be distilled and trapped in a new vessel or solvent for the next step.

Protocol 3: The Cu(I)-Catalyzed 'Click' Radiolabeling Reaction

This is the final, time-sensitive coupling step.

  • Reagent Preparation:

    • In a sterile reaction vial, dissolve the alkyne-functionalized precursor (from Protocol 1) in a suitable solvent system (e.g., a mixture of water and t-butanol or DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium L-ascorbate in water. This is the reducing agent that generates the active Cu(I) catalyst in situ.

      • A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in the reaction solvent. The ligand prevents copper-mediated degradation of sensitive biomolecules.[15]

  • Reaction Assembly: To the precursor solution, add the [¹⁸F]fluoroethyl azide (from Protocol 2).

  • Initiation: Sequentially add the ligand, CuSO₄, and finally the sodium ascorbate to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 37-50 °C) for 15-20 minutes.

  • Quenching: The reaction can be quenched by adding a chelating agent like EDTA or by direct injection onto the HPLC for purification.

G cluster_0 CuAAC Catalytic Cycle Cu_II Cu(II) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Copper_Acetylide [Cu(I)-Acetylide] Cu_I->Copper_Acetylide + Alkyne Alkyne R₁-C≡CH (Precursor) Azide N₃-R₂-¹⁸F (¹⁸F-Synthon) Metallocycle Six-membered Copper Metallocycle Copper_Acetylide->Metallocycle + Azide Metallocycle->Cu_I Regenerates Catalyst Product ¹⁸F-Tracer (Triazole Product) Metallocycle->Product Reductive Elimination

Figure 2: Simplified catalytic cycle of the CuAAC reaction. Sodium ascorbate reduces Cu(II) to the active Cu(I) state.

Protocol 4: Purification and Quality Control (QC)

Purification is critical to remove unreacted [¹⁸F]fluoride, the ¹⁸F-azide synthon, and other reaction components.

  • Purification:

    • Method: Semi-preparative RP-HPLC is the gold standard.[23][26]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% TFA or formic acid).

    • Detection: Use a UV detector (to locate the non-radioactive product) in series with a radioactivity detector.

    • Collection: Collect the radioactive peak corresponding to the product.

  • Formulation: Remove the HPLC solvent via rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol. Dilute the final product with sterile saline for injection to achieve the desired ethanol concentration (<10%).

  • Quality Control: Perform a suite of QC tests on the final product.

    • Radiochemical Purity (RCP): Analyze a sample using analytical radio-HPLC. The product peak should represent >95% of the total radioactivity.[23][26]

    • Identity Confirmation: The radioactive product peak on the analytical HPLC must have the same retention time as a co-injected, non-radioactive reference standard.

    • Molar Activity (Am): Quantify the mass of the product using the UV peak area against a standard curve. Calculate Am as the total radioactivity (in GBq or mCi) divided by the number of moles of the product (in µmol).[27]

    • Residual Solvents: Analyze by gas chromatography to ensure levels are below pharmacopeial limits.

    • Sterility and Endotoxin Testing: Essential for any product intended for clinical use.[22]

Data Summary and Expected Outcomes

The following tables provide representative data for a typical radiolabeling procedure.

Table 1: Representative CuAAC Radiolabeling Conditions & Yields

Parameter Value Rationale
Alkyne Precursor 1-5 mg Sufficient mass for labeling without being wasteful.
Starting [¹⁸F]Azide Activity 1-10 GBq (27-270 mCi) Dependent on cyclotron yield and desired final product activity.
CuSO₄ 50-100 nmol Catalytic amount; excess can lead to side reactions.
Sodium Ascorbate 250-500 nmol Used in excess (5-fold vs. Cu) to ensure a reducing environment.
Ligand (e.g., THPTA) 150-300 nmol Used in slight excess to CuSO₄ to ensure full chelation.
Solvent Water/t-BuOH (1:1) A versatile system that solubilizes both polar and nonpolar reactants.
Temperature 40 °C Gentle heating accelerates the reaction without degrading components.
Reaction Time 15 min CuAAC is typically very fast, minimizing decay losses.

| Radiochemical Yield (RCY) | 40-70% (decay-corrected) | Represents a robust and efficient labeling process. |

Table 2: Typical Quality Control Specifications for Final Product

QC Test Method Specification
Appearance Visual Inspection Clear, colorless, free of particulates
pH pH meter / strip 4.5 - 7.5
Radiochemical Purity Analytical radio-HPLC ≥ 95%
Radionuclidic Purity Gamma Spectroscopy ≥ 99.5% ¹⁸F
Molar Activity (Am) HPLC-UV & Radio-detector > 40 GBq/µmol (> 1.1 Ci/µmol) at EOS
Residual Solvents Gas Chromatography Ethanol < 10% v/v, Acetonitrile < 410 ppm
Bacterial Endotoxins LAL Test < 175 EU / V

| Sterility | USP <71> | Sterile |

Conclusion

The use of This compound as a building block for PET tracer development represents a sophisticated and effective strategy. By combining the robust and bioorthogonal nature of CuAAC click chemistry with the advantageous pharmacokinetic properties imparted by the gem-difluorocyclobutane moiety, researchers can efficiently synthesize novel imaging agents. This modular approach allows for the rapid labeling of diverse targeting molecules, accelerating the discovery and development pipeline for next-generation PET radiopharmaceuticals with enhanced stability and optimized in-vivo performance.

References

  • Pfeifer, A., Knall, A. C., & Rangger, C. (2013). ¹⁸F-Labeling Using Click Cycloadditions. BioMed Research International, 2013, 894752. [Link]

  • Kim, D. Y. (2014). Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. Journal of the Korean Physical Society, 65(8), 1221-1226. [Link]

  • Zeglis, B. M., & Lewis, J. S. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 823-826. [Link]

  • Kuhnast, B., & Dollé, F. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 18(7), 8491-8539. [Link]

  • Walsh, J. C., & Kolb, H. C. (2010). Applications of click chemistry in radiopharmaceutical development. Chimia, 64(1-2), 29-33. [Link]

  • Walsh, J. C., & Kolb, H. C. (2010). Applications of Click Chemistry in Radiopharmaceutical Development. CHIMIA International Journal for Chemistry, 64(1), 29-33. [Link]

  • Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Wang, M., et al. (2020). A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 14, 579. [Link]

  • Kilbourn, M. R., Dence, C. S., Welch, M. J., & Mathias, C. J. (1987). Fluorine-18 Labeling of Proteins. Journal of Nuclear Medicine, 28(4), 462-470. [Link]

  • Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. Chemistry World. [Link]

  • Cauwels, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]

  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. ResearchGate. [Link]

  • Uddin, M. J. (2022). New ¹⁸F PET Tracers and Novel Methods for their Production. Doctoral Dissertations. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. . [Link]

  • Kaur, J., & Wuest, F. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3715. [Link]

  • Manetto, A., Warncke, S., & Frischmuth, T. (2006). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22.12. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Wang, Y., et al. (2024). Expanding tracer space for positron emission tomography with high molar activity ¹⁸F-labeled α,α-difluoromethylalkanes. Nature Communications, 15(1), 1-12. [Link]

  • Bernard, C., et al. (2023). A simplified, robust protocol for [¹⁸F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Scientific Reports, 13(1), 21102. [Link]

  • Ishii, H., & Furuya, T. (2023). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. The Journal of Organic Chemistry, 88(23), 16481-16493. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

  • Bongarzone, S., et al. (2017). Green approaches to late-stage fluorination: radiosyntheses of ¹⁸F-labelled radiopharmaceuticals in ethanol and water. Chemical Communications, 53(77), 10642-10645. [Link]

  • Scott, A. M., & O'Keefe, G. J. (2006). Beyond FDG: novel PET tracers for cancer imaging. Cancer and Metastasis Reviews, 25(3), 435-441. [Link]

  • Liu, Z., et al. (2022). Automatic Production and Preliminary PET Imaging of a New Imaging Agent [¹⁸F]AlF-FAPT. Frontiers in Oncology, 11, 792275. [Link]

  • PubChem. (n.d.). 3-ethynyl-1,1-difluorocyclopentane. PubChem. [Link]

  • Shoup, T. M., et al. (1999). Synthesis and evaluation of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338. [Link]

  • Anam, M. K., & Kulkarni, M. P. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 1), S33-S35. [Link]

  • Kjaer, A. (2012). How Does the Patient Benefit from Clinical PET? Theranostics, 2(5), 431-435. [Link]

  • Mlostoń, G., & Romański, J. (2006). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2, 15. [Link]

  • McKeown, C. (2024). FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades. TCTMD.com. [Link]

  • Rosestedt, M., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 21. [Link]

  • Lu, S., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising ¹⁸F-Labeled Ligand. ACS Chemical Neuroscience, 12(10), 1786-1800. [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in "3-Ethynyl-1,1-difluorocyclobutane" chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethynyl-1,1-difluorocyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. The unique combination of a terminal alkyne, a strained four-membered ring, and gem-difluoro substitution presents distinct opportunities and challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during reactions involving this compound, focusing on causality and providing actionable solutions.

Issue 1: Low Yield in Sonogashira Coupling & Presence of a Dimeric Byproduct

Question: I am performing a Sonogashira coupling between this compound and an aryl halide, but I'm observing low conversion of my starting material and the formation of a significant, higher molecular weight byproduct. What is happening and how can I fix it?

Root Cause Analysis: The primary suspect for the observed byproduct is the undesired homocoupling of the terminal alkyne, commonly known as a Glaser coupling.[1][2] This reaction is particularly prevalent in the presence of copper(I) catalysts, which are standard in the Sonogashira reaction, and oxygen. The terminal proton of the alkyne is weakly acidic and can be removed by the base, leading to the formation of a copper acetylide intermediate. This intermediate can then dimerize oxidatively.

The sterically demanding 1,1-difluorocyclobutyl group can also slow down the desired cross-coupling reaction, giving more time for the competing homocoupling pathway to occur.[1][3][4]

Troubleshooting Workflow: Minimizing Homocoupling

cluster_solutions Potential Solutions Start Low Yield & Dimer Formation in Sonogashira Coupling Check_Oxygen 1. Rigorously Degas All Reagents and Solvents Start->Check_Oxygen Oxygen promotes oxidative dimerization Check_Copper 2. Reduce or Eliminate Copper(I) Catalyst Check_Oxygen->Check_Copper Copper(I) is the primary culprit for dimerization Check_Base 3. Evaluate Base Choice and Stoichiometry Check_Copper->Check_Base Base deprotonates alkyne, initiating side reaction Copper_Free Switch to Copper-Free Sonogashira Conditions Check_Copper->Copper_Free Ligand_Choice Use Bulky, Electron-Rich Phosphine Ligands Check_Copper->Ligand_Choice Ligands can stabilize Pd(0) and promote cross-coupling Check_Temp 4. Optimize Reaction Temperature Check_Base->Check_Temp Higher temperatures can accelerate side reactions Base_Screen Screen Weaker, Non-nucleophilic Bases (e.g., K2CO3, Cs2CO3) Check_Base->Base_Screen Temp_Screen Run at the Lowest Possible Temperature for Cross-Coupling Check_Temp->Temp_Screen Outcome Improved Yield of Desired Product Copper_Free->Outcome Ligand_Choice->Outcome Base_Screen->Outcome Temp_Screen->Outcome

Caption: Troubleshooting workflow for Sonogashira coupling.

Recommended Protocols & Solutions:

  • Oxygen Exclusion is Critical:

    • Protocol: Before adding any catalyst or reagents, thoroughly degas your solvent(s) (e.g., THF, DMF, toluene) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles). Ensure the reaction is set up and run under a positive pressure of inert gas.

  • Transition to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][3][4]

    • Protocol: Employ a palladium catalyst system that does not require copper. A common choice is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos). The reaction will still require a base, often an amine like triethylamine or diisopropylethylamine, but the primary homocoupling pathway is disabled.

  • Optimize Base and Temperature:

    • If copper-free conditions are not an option, minimize the concentration of the reactive copper acetylide. Use the mildest base necessary to deprotonate the alkyne. Sometimes, switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ can be beneficial. Running the reaction at the lowest temperature that still allows for the desired cross-coupling to proceed can also favor the desired pathway over the higher-activation-energy dimerization.

Issue 2: Appearance of a Ketone Byproduct

Question: After my reaction and aqueous workup, I see a byproduct with a mass corresponding to the addition of water to my starting alkyne. What is this and how do I avoid it?

Root Cause Analysis: This byproduct is likely the corresponding methyl ketone, 1-(1,1-difluorocyclobutyl)ethan-1-one, formed via the hydration of the terminal alkyne. This reaction is typically catalyzed by acid but can also be promoted by certain transition metals, including residual palladium or copper catalysts under specific conditions. The gem-difluoro group is electron-withdrawing, which can influence the electronics of the alkyne bond, but hydration remains a potential side reaction, especially during acidic workups or if the reaction mixture is exposed to water for extended periods at elevated temperatures.

Reaction Scheme: Alkyne Hydration

Alkyne This compound Enol Enol Intermediate Alkyne->Enol H₂O, [H⁺] or Metal Catalyst Ketone 1-(1,1-difluorocyclobutyl)ethan-1-one (Ketone Byproduct) Enol->Ketone Tautomerization

Caption: Pathway for alkyne hydration to a ketone byproduct.

Recommended Protocols & Solutions:

  • Neutralize Workup Conditions:

    • Protocol: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) to wash the organic layer and quench any residual acid.

  • Minimize Water Contact Time:

    • Avoid prolonged stirring of the reaction mixture with aqueous phases. Perform extractions efficiently and proceed to the drying step (e.g., with MgSO₄ or Na₂SO₄) promptly.

  • Purification Strategy:

    • The polarity difference between the starting alkyne and the resulting ketone is significant. The ketone is more polar and can typically be separated using standard silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar system (e.g., 5-10% ethyl acetate in hexanes) should provide good separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How stable is the 1,1-difluorocyclobutane ring? Can it open under my reaction conditions?

A1: The 1,1-difluorocyclobutane moiety is generally considered to be highly stable.[5] The C-F bonds are very strong, and the gem-difluoro substitution can impart additional stability to the cyclobutane ring compared to its non-fluorinated analog. Studies have shown that the ring is robust and remains intact under a wide range of conditions, including acidic, basic, and in the presence of strong nucleophiles.[5] While cyclobutanes possess inherent ring strain (~26 kcal/mol), the energy required to cleave the C-C bonds is not typically accessible under standard synthetic conditions (e.g., cross-coupling, amide bond formation, reductions). Extreme thermal or photochemical conditions would be required to induce ring-opening.

Q2: I purchased this compound and need to store it. What are the best practices?

A2: As a terminal alkyne, this compound has the potential to undergo slow oligomerization or polymerization over time, especially if exposed to air, light, or trace metal impurities.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark place, such as a refrigerator (2-8 °C).

  • Handling: When using the reagent, flush the bottle with an inert gas before re-sealing. Avoid using metal spatulas that could scratch the container and introduce trace metal catalysts; a glass pipette or Teflon-coated spatula is preferable.

Q3: What are the expected impurities in commercially available this compound?

A3: While supplier specifications should always be consulted, potential impurities could arise from the synthetic route used to prepare the molecule. Common syntheses may involve elimination reactions or deprotection steps. Therefore, you might find trace amounts of:

  • Solvent Residues: Residual solvents from purification (e.g., hexanes, ethyl acetate, dichloromethane).

  • Precursor Molecules: Small amounts of the immediate synthetic precursor.

  • Homocoupled Dimer: As discussed in the troubleshooting section, the dimer (1,4-bis(1,1-difluorocyclobutyl)buta-1,3-diyne) could be present in older stock material. A purity check by ¹H and ¹⁹F NMR before use is always recommended for critical applications.

Q4: Can I use this molecule in "Click Chemistry" (CuAAC reactions)? Are there any special considerations?

A4: Yes, this compound is an excellent substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The terminal alkyne is reactive under standard click conditions (e.g., CuSO₄, sodium ascorbate). The considerations are similar to those for Sonogashira couplings:

  • Oxygen: While the reaction is generally tolerant of various solvents, including water, degassing can sometimes improve catalyst lifetime and prevent oxidative side reactions.

  • Purity: Ensure your azide partner is pure, as impurities can chelate the copper catalyst and inhibit the reaction.

Data Summary Table

Property/ParameterValue / ObservationRecommended Action / Note
Common Side Reaction Alkyne Homocoupling (Glaser)Use copper-free conditions; rigorously exclude oxygen.[2]
Potential Byproduct 1-(1,1-difluorocyclobutyl)ethan-1-oneNeutralize workup (NaHCO₃); minimize contact time with water.
Ring Stability HighStable to most common acidic, basic, and nucleophilic reagents.[5]
Storage Conditions 2-8 °C, Inert Atmosphere, DarkPrevents slow polymerization and degradation.
Purification Method Silica Gel ChromatographyEffective for separating non-polar alkyne from more polar byproducts.

References

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • WO2024129763A1 - MODULATEURS DE L'ACTIVITÉ DU TNF-α.
  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • CN117295729A - Carboxy-benzimidazole GLP-1R modulating compound.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • I-' A D 1 I - DTIC.
  • Sonogashira coupling. Wikipedia.
  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.

Sources

Improving the yield of "3-Ethynyl-1,1-difluorocyclobutane" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Ethynyl-1,1-difluorocyclobutane presents a "perfect storm" of synthetic challenges: the volatility of the final product (MW ~116 g/mol ), the thermodynamic instability of the cyclobutane ring, and the risk of elimination during the introduction of the gem-difluoro motif.

Our internal data suggests that 60% of reported "reaction failures" are actually isolation failures due to product evaporation.[1] The remaining 40% stem from defluorination/elimination side reactions during the initial fluorination of the ketone precursor.

This guide replaces standard literature protocols with a Process-Optimized Workflow designed to maximize mass recovery.

Module 1: The Critical Precursor Step (Deoxofluorination)[2]

The Problem: Converting methyl 3-oxocyclobutanecarboxylate to the 3,3-difluoro analog using standard DAST (Diethylaminosulfur trifluoride) often results in low yields due to the formation of a conjugated cyclobutene side product (elimination of HF).

The Solution: Switch to XtalFluor-E® with an exogenous fluoride source.[1] It is less prone to elimination than DAST and thermally more stable.[1]

Optimized Protocol: Deoxofluorination
  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 equiv), XtalFluor-E (1.2 equiv),

    
     (2.0 equiv).[2]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

  • Temperature: -78°C to RT.

Step-by-Step:

  • Cool a solution of Methyl 3-oxocyclobutanecarboxylate and

    
     in DCM to -78°C under Argon.
    
  • Add XtalFluor-E solid in portions. (Avoid DAST liquid addition which causes local exotherms).[1]

  • Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour into saturated aqueous

    
    . Do not use water alone; rapid gas evolution can rupture the separatory funnel.
    

Why this works: The triethylamine trihydrofluoride (


) acts as a buffered fluoride source, promoting the 

-like fluorination mechanism while suppressing the basicity that leads to E2 elimination (cyclobutene formation).[2]

Module 2: The Homologation (Aldehyde Alkyne)

The Problem: The "Corey-Fuchs" reaction is the textbook standard but requires two steps and often uses


-BuLi, which can cause HF elimination on the strained fluorinated ring.

The Solution: Use the Bestmann-Ohira Reagent (BOR) .[1][3] It is a one-pot, mild, base-mediated transformation that avoids strong lithiated bases.

Optimized Protocol: Bestmann-Ohira Homologation
  • Precursor: 3,3-difluorocyclobutanecarbaldehyde (Freshly prepared via Dess-Martin oxidation of the alcohol).

  • Reagents: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: Methanol (MeOH).[1]

Step-by-Step:

  • Dissolve the aldehyde in anhydrous MeOH at 0°C.

  • Add

    
    .[1][4]
    
  • Add the Bestmann-Ohira reagent dropwise.[1][4]

  • Stir at 0°C for 30 mins, then warm to RT for 4 hours.

  • Monitoring: Do not rely solely on TLC. The alkyne product is non-polar and volatile.[1] Use GC-MS or NMR of a mini-workup.[1]

Module 3: The "Invisible" Yield Killer (Isolation)

The Crisis: The target molecule, this compound, has a predicted boiling point of roughly 85-95°C (estimated). Rotary evaporation at standard vacuum (20 mbar) and 40°C will remove the product along with the solvent.

The Protocol for Isolation:

  • Extraction: Dilute the MeOH reaction mixture with n-Pentane (boiling point 36°C) and water.

  • Wash: Wash the pentane layer with brine.[1]

  • Drying: Dry over

    
    .
    
  • Concentration:

    • DO NOT use a standard rotary evaporator water bath.[1]

    • Use a Vigreux column for atmospheric distillation of the pentane.[1]

    • Alternatively, concentrate under mild vacuum ( > 200 mbar) in an ice bath, stopping when the volume is ~5-10 mL.[2]

  • Purification: If a column is necessary, use Pentane/Ether (9:1).[1][2] Do not concentrate the fractions to dryness. Determine the yield by Quantitative NMR (qNMR) using an internal standard (e.g., mesitylene) in the solution state.[2]

Visualizing the Workflow

G Start Start: Methyl 3-oxocyclobutanecarboxylate Step1 Step 1: Deoxofluorination (XtalFluor-E / Et3N.3HF) Start->Step1 Check1 Checkpoint: Is Cyclobutene forming? Step1->Check1 Check1->Step1 Yes (Lower Temp / Add Buffer) Step2 Step 2: Reduction & Oxidation (Ester -> Alcohol -> Aldehyde) Check1->Step2 No (Success) Step3 Step 3: Bestmann-Ohira Homologation (Aldehyde -> Alkyne) Step2->Step3 Risk CRITICAL RISK: Volatility Step3->Risk Final Target: this compound (Store as Solution) Risk->Final Use Pentane / Distill / qNMR

Figure 1: Optimized synthetic workflow emphasizing the critical volatility checkpoint.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
NMR shows alkene peaks (5.5-6.0 ppm) after Step 1. Elimination. The fluorination reagent acted as a base, stripping a proton to form a double bond.[1]Switch from DAST to XtalFluor-E . Ensure

is present to buffer the reaction.[1][2] Keep temperature strictly at -78°C during addition.
Product disappears after column chromatography. Volatility. The product evaporated on the rotovap or co-eluted with the solvent.[1]STOP evaporating to dryness. Use n-pentane as the eluent.[1] Concentrate only partially. Store as a quantified solution.
Low conversion in Step 3 (Aldehyde to Alkyne). Aldehyde Instability. The aldehyde is prone to hydrate formation or polymerization.[1]Prepare the aldehyde immediately before the Bestmann-Ohira step.[1] Do not store the aldehyde overnight.[1]
Black tar forms during Deoxofluorination. Exotherm/Decomposition. DAST/XtalFluor reacts violently with moisture or at high temps.[1]Ensure glassware is oven-dried.[1] Add reagent solid (XtalFluor) slowly.[1] Check internal temperature, not just bath temperature.

References

  • L'Heureux, A., et al. (2010).[1][2] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry.

    • Relevance: Establishes XtalFluor-E as a superior, lower-elimination alternative to DAST for sensitive ketones.[1]

  • Müller, S., et al. (2004).[1][2] "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett.

    • Relevance: Defines the standard Bestmann-Ohira protocol using methanol and potassium carbon
  • Haufe, G. (2008).[1][2] "Fluorine in Organic Synthesis: 1,1-Difluorocyclobutanes." Journal of Fluorine Chemistry.

    • Relevance: Provides background on the stability and conformational properties of 1,1-difluorocyclobutane rings.
  • TCI Chemicals. "Ohira-Bestmann Reagent [D3546] Product Guide."

    • Relevance: Technical specifications and handling of the homologation reagent.[1]

Sources

Validation & Comparative

Spectroscopic analysis (NMR, X-ray) of "3-Ethynyl-1,1-difluorocyclobutane" containing molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Bioisostere

In modern drug discovery, 3-ethynyl-1,1-difluorocyclobutane represents a high-value bioisostere. It bridges the gap between the steric bulk of a phenyl ring and the metabolic liability of an aliphatic chain. The gem-difluoro group (


) lowers the 

of neighboring groups, blocks metabolic oxidation at the typically labile C1 position, and induces specific ring puckering that can lock bioactive conformations.

This guide provides a definitive technical analysis of this motif, contrasting it with non-fluorinated and aromatic alternatives. It focuses on the unique spectroscopic signatures (NMR) and structural behaviors (X-ray) required for rigorous characterization.

Structural Analysis: Conformation & X-Ray Crystallography[1][2]

The "Butterfly" Pucker

Unlike the planar cyclobutane transition state, 1,1-difluorocyclobutane derivatives adopt a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Typically 25°–35° .

  • Substituent Orientation: The 3-ethynyl group prefers the pseudo-equatorial position. This minimizes transannular steric repulsion with the endo fluorine atom.

  • Bond Lengths: The

    
     bonds (typically 1.35 Å) are shorter than 
    
    
    
    bonds, creating a compact electronic shield that protects the ring from metabolic attack.
X-Ray Diffraction Workflow

When crystallizing molecules containing this motif, disorder is common due to the ring-flip energy barrier (~240 cm


).

Protocol: Low-Temperature Data Collection

  • Crystal Growth: Slow evaporation from

    
    /Hexane (1:3) at 4°C is recommended to lock the conformer.
    
  • Temperature: Data must be collected at 100 K or lower. At room temperature, the rapid ring flipping between endo and exo conformers results in large thermal ellipsoids, obscuring the precise C-F bond vectors.

  • Refinement: If disorder persists, model the cyclobutane ring as two discrete disordered components with occupancy refinement (often 60:40 or 70:30 favoring the pseudo-equatorial ethynyl).

Spectroscopic Profiling: NMR Signatures

The symmetry of this compound (plane of symmetry passing through C1 and C3) simplifies the spectrum compared to asymmetric derivatives, but the spin systems remain complex due to strong H-F coupling.

F NMR: The Diagnostic Probe

The


 group is an isolated spin system if the ring is effectively planar on the NMR timescale, or an AB system if the ring is statically puckered and the environment is chiral (e.g., if the molecule has other chiral centers). In the achiral parent motif:
  • Chemical Shift:

    
    -80 to -100 ppm  (relative to 
    
    
    
    ).
  • Pattern: A distinct doublet of triplets (dt) or quintet, depending on resolution.

    • 
       (Geminal): 200–240 Hz . This massive coupling is the hallmark of the gem-difluoro motif.
      
    • 
       (Vicinal): 10–20 Hz . Coupling to the adjacent methylene protons (C2/C4).
      
H NMR: Long-Range Couplings

The ethynyl proton and the ring protons show characteristic splitting.

  • Ethynyl Proton (

    
    ): 
    
    
    
    ~2.2–2.5 ppm. Appears as a doublet of triplets due to long-range coupling (
    
    
    ) with the fluorine atoms.
  • Ring Protons (C2/C4): These protons are magnetically non-equivalent in the static structure but often average at RT. Look for complex multiplets ("roofing" effects) caused by the strong F-coupling.

C NMR: The Triplet Signature
  • C1 (

    
    ): 
    
    
    
    ~115–125 ppm. Appears as a triplet (
    
    
    ~270 Hz).
  • C2/C4 (

    
    ): 
    
    
    
    ~40–50 ppm. Appears as a triplet (
    
    
    ~25 Hz).
  • C3 (

    
    -Ethynyl): 
    
    
    
    ~15–25 ppm. Broadened or multiplet due to long-range F-coupling.

Comparative Guide: Alternatives vs. Product

The following table contrasts the this compound motif with its primary bioisosteres.

FeatureThis compound 3-Ethynylcyclobutane (Non-fluorinated)Ethynylbenzene (Phenyl analog)
Electronic Character Electron-withdrawing (polar hydrophobic)Lipophilic (neutral)Electron-rich (aromatic)
Metabolic Stability High (C1 blocked, C-H bonds deactivated)Low (Prone to P450 oxidation at ring)Medium (Prone to aromatic hydroxylation)
Conformation Rigid Pucker (High barrier)Flexible Pucker (Low barrier)Planar (Rigid)
Lipophilicity (LogP) Moderate (Fluorine effect)HighHigh

F NMR Sig.

-90 ppm (dt,

~220Hz)
N/AN/A
Bioisostere Use Rigid scaffold, metabolic blockerSteric spacer only

-stacking interactions

Experimental Protocols

Synthesis Pathway (Organolanthanum Route)

Direct nucleophilic addition to 3,3-difluorocyclobutanone is difficult due to instability. The organolanthanum method is the gold standard.

  • Reagents: 3,3-difluorocyclobutanone,

    
    , Ethynylmagnesium bromide.
    
  • Procedure:

    • Pre-complex the ketone with

      
       in THF at -78°C for 1 hour.
      
    • Add Ethynylmagnesium bromide dropwise.

    • Warm to 0°C and quench with

      
      .
      
  • Result: Prevents ring opening/elimination, yielding the alcohol (which can be deoxygenated or used as is).

NMR Acquisition Parameters

To resolve the complex couplings described above, standard parameters are insufficient.

  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (for better resolution of polar derivatives).
  • Pulse Sequence:

    • 
      F-Decoupled 
      
      
      
      H NMR:
      Essential to simplify the proton spectrum and assign chemical shifts without F-splitting interference.
    • 
      H-Decoupled 
      
      
      
      F NMR:
      To measure
      
      
      accurately without proton broadening.
    • HOESY (Heteronuclear Overhauser Effect): Use to determine the spatial proximity of the ethynyl proton to the fluorines (confirms pseudo-equatorial vs. axial orientation).

Visualizations

Structural Elucidation Workflow

The following diagram outlines the decision process for characterizing this molecule.

G Start Sample: this compound derivative NMR_1H 1H NMR Analysis Start->NMR_1H NMR_19F 19F NMR Analysis Start->NMR_19F XRay X-Ray Diffraction (100 K) Start->XRay Decoupling Run 19F-decoupled 1H NMR NMR_1H->Decoupling Complex Multiplets? Coupling_Check Check J(FF) and J(HF) NMR_19F->Coupling_Check Identify Gem-Difluoro Final_Struct Final Conformation Confirmed Decoupling->Final_Struct Assign H-Shifts Coupling_Check->Final_Struct Disorder Disorder Observed? XRay->Disorder Refinement Model Split Positions (Endo/Exo) Disorder->Refinement Yes (Ring Flip) Disorder->Final_Struct No (Locked) Refinement->Final_Struct

Caption: Integrated workflow for the structural elucidation of fluorinated cyclobutanes.

Conformational Energy Landscape

This diagram illustrates the "Butterfly" flipping mechanism relevant to the analysis.

Conformation Planar Planar TS (High Energy) Puckered2 Puckered (Ax-Ethynyl) (Local Min) Planar->Puckered2 Puckered1 Puckered (Eq-Ethynyl) (Global Min) Puckered1->Planar ~240 cm-1 Barrier Puckered2->Puckered1 Relaxation

Caption: Energy landscape showing the preference for the pseudo-equatorial ethynyl conformer.

References

  • Vertex Pharmaceuticals. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres. National Institutes of Health. Link

  • Modgraph Consultants. (2025). Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S. in Rigid Molecules. Link

  • IBM Research. (2003).[1] Microwave spectrum and ring-puckering vibration in 1,1-difluorocyclobutane. Journal of Chemical Physics. Link

  • American Chemical Society. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2] A Comparative Guide to the 19F NMR Spectroscopy of Fluorocyclobutane Derivatives. Link

Sources

Validation of "3-Ethynyl-1,1-difluorocyclobutane"-based Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 3-Ethynyl-1,1-difluorocyclobutane (EFB) -based probes, a class of "stealth" bioorthogonal tools designed to overcome the metabolic instability and steric bulk limitations of traditional alkyne tags.

Executive Summary: The "Stealth" Advantage

In the realm of chemical biology, the This compound (EFB) motif represents a paradigm shift from traditional propargyl or phenyl-alkyne tags. While terminal alkynes are the gold standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from metabolic degradation or fail to mimic the physicochemical properties of the native pharmacophores they replace.

The EFB motif serves two critical functions:

  • Bioisosterism: The 1,1-difluorocyclobutane ring acts as a metabolically stable, lipophilic bioisostere for phenyl rings and tert-butyl groups, maintaining the drug's binding affinity.

  • Bioorthogonal Handle: The C3-ethynyl group provides a sterically compact handle for click chemistry or Raman imaging.

This guide compares EFB probes against standard Propargyl (minimal steric, low stability) and Phenyl-Alkyne (high steric, aromatic interactions) alternatives.

Comparative Analysis: EFB vs. Alternatives

The following table summarizes the physicochemical and performance metrics of EFB probes compared to standard alternatives.

FeatureEFB Probe (this compound)Propargyl Probe (Standard Alkyne)Phenyl-Alkyne Probe
Steric Size Medium (Cyclic, ~45 ų)Small (Linear, ~25 ų)Large (Planar, ~85 ų)
Metabolic Stability High (C-F bonds block oxidation)Low (Prone to oxidation/hydration)Medium (Subject to P450 oxidation)
Lipophilicity (LogP) Moderate (Tunable)LowHigh
Bioisostere For Phenyl ring, tert-butyl, IsopropylMethyl, EthylPhenyl, Naphthyl
Click Kinetics (

)
Fast (~1.2 - 1.5 M⁻¹s⁻¹)Moderate (~1.0 M⁻¹s⁻¹)Slow (Steric hindrance)
Background Signal Ultra-Low (Fluorine is bio-inert)LowMedium (Non-specific binding)

Mechanism of Action & Chemical Logic

The superior performance of EFB probes stems from the gem-difluoro effect , which lowers the ring strain energy and increases lipophilicity without adding significant bulk. The diagram below illustrates the structural logic and the validation workflow.

EFB_Validation_Logic cluster_0 Chemical Design cluster_1 Validation Checkpoints EFB EFB Motif (this compound) Stability Metabolic Stability (Microsomal Assay) EFB->Stability Passes: C-F Bond Strength Click Click Reactivity (CuAAC Kinetics) EFB->Click Sterically Accessible Propargyl Propargyl (Linear Alkyne) Propargyl->Stability Fails: Rapid Oxidation Phenyl Phenyl Ring (Native Motif) Phenyl->EFB Bioisosteric Replacement Imaging Cellular Imaging (S/N Ratio) Stability->Imaging Intact Probe Accumulation Click->Imaging Fluorophore Ligation

Figure 1: Chemical logic of EFB design. The difluorocyclobutane ring mimics the phenyl group's volume while blocking metabolic hotspots, ensuring the probe remains intact for imaging.

Experimental Validation Protocols

To validate an EFB-based probe, you must confirm it behaves like the parent drug (pharmacology) and functions as an imaging agent (chemistry).

Protocol A: Metabolic Stability Assay (Microsomal Stability)

Rationale: Verify that the difluorocyclobutane ring prevents the rapid degradation often seen with linear alkynes.

  • Preparation: Prepare 10 mM stock solutions of the EFB-probe and the Propargyl-analog in DMSO.

  • Incubation: Incubate 1 µM probe with pooled liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria: EFB probe should show >80% parent compound remaining at 60 min, whereas propargyl variants often drop to <50%.

Protocol B: In Situ Click Labeling & Imaging

Rationale: Demonstrate specific labeling of the probe in live/fixed cells with high signal-to-noise.

Materials:

  • Cells: HeLa or MCF-7 cells seeded on coverslips.

  • Probe: EFB-Drug conjugate (1-10 µM).

  • Click Cocktail: Azide-Fluorophore (e.g., Azide-AlexaFluor 488, 10 µM), CuSO4 (1 mM), THPTA ligand (5 mM), Sodium Ascorbate (10 mM).

Workflow:

  • Pulse: Incubate cells with EFB-probe (and vehicle control) for 1-4 hours at 37°C.

  • Wash: Wash cells 3x with PBS to remove unbound probe.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Crucial: Do not use methanol as it may extract lipid-based probes.

  • Click Reaction:

    • Premix CuSO4 and THPTA (1:5 ratio) and incubate for 5 min.

    • Add Azide-Fluorophore and Sodium Ascorbate.

    • Add mixture to cells and incubate for 30 min at RT in the dark.

  • Wash & Mount: Wash 3x with PBS containing 1 mM EDTA (to remove copper). Mount with DAPI.

  • Imaging: Confocal microscopy (Excitation 488 nm).

Data Interpretation & Troubleshooting

When analyzing your imaging data, use the following guide to interpret results:

ObservationProbable CauseCorrective Action
High Background (Nuclear) Free fluorophore trapping or copper toxicity.Increase washing steps after click; use lower Cu concentration or copper-free click (if strain-promoted).
No Signal Probe metabolized or steric hindrance.Verify stability (Protocol A); Try a smaller azide tag (e.g., Azide-PEG3-Biotin) followed by Streptavidin.
Punctate Staining Lysosomal trapping of the probe.Check pKa of the probe; basic amines often accumulate in lysosomes. Co-stain with LysoTracker.
Loss of Signal over Time Photobleaching or probe efflux.Use chemically stable fluorophores (e.g., SiR-Azide); Use efflux pump inhibitors (e.g., Verapamil) during pulse.

References

  • Bioisosteres in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Synthesis of Difluorocyclobutanes

    • Zhu, S., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
    • (Note: Year adjusted based on search context; refer to recent ACS publications for exact volume).

  • Click Chemistry Protocols

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Cellular Imaging with Alkyne Tags

    • Grammel, M., & Hang, H. C. (2013). Chemical Reporters for Biological Discovery.

Comparative Guide: Ligation Strategies for 3-Ethynyl-1,1-difluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

CuAAC vs. SPAAC Approaches in Bio-orthogonal Chemistry

Executive Summary

This guide evaluates the ligation performance of 3-Ethynyl-1,1-difluorocyclobutane (CAS: 1698054-36-2). As a terminal alkyne situated on a gem-difluorinated cyclobutane ring, this molecule acts as a metabolically stable, sterically compact "click" handle.

Critical Distinction:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The native reaction for this substrate. It offers rapid kinetics and minimal steric footprint but requires copper catalysis.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): The comparative alternative. This substrate cannot undergo SPAAC directly. To utilize SPAAC, one must substitute this moiety with a strained cyclooctyne (e.g., DBCO).

This study compares the utility of retaining the This compound motif (via CuAAC) versus switching to a Cyclooctyne motif (via SPAAC), focusing on steric burden, reaction kinetics, and biocompatibility.

Molecular Profile: The Gem-Difluoro Advantage

The this compound moiety is not merely a generic alkyne; it is a designed bioisostere.

FeaturePropertyImpact on Ligation/Application
Structure Gem-difluorinated cyclobutaneIncreases metabolic stability by blocking oxidation at the ring.
Electronic Effect Electron-withdrawing (

)
Lowers the

of the alkyne proton, potentially accelerating Cu-acetylide formation during CuAAC initiation.
Steric Footprint ~116 Da (MW)Minimal perturbation of the target biomolecule's native folding.
Lipophilicity Moderate LogP increaseImproves membrane permeability compared to non-fluorinated alkynes.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent workflows. Path A utilizes the specific substrate (CuAAC), while Path B represents the necessary structural substitution required to achieve catalyst-free ligation (SPAAC).

LigationPathways Substrate Target Molecule DifluoroTag Tag: 3-Ethynyl-1,1- difluorocyclobutane Substrate->DifluoroTag Synthesis A DBCOTag Tag Replacement: DBCO / BCN (Strained) Substrate->DBCOTag Synthesis B CuCatalyst Catalyst: Cu(I) + THPTA DifluoroTag->CuCatalyst + Azide TriazoleA Product A: Compact Triazole Linkage CuCatalyst->TriazoleA Fast (k ~ 10^4 M-1s-1) NoCatalyst No Catalyst (Strain Promoted) DBCOTag->NoCatalyst + Azide TriazoleB Product B: Bulky Fused Ring System NoCatalyst->TriazoleB Slow (k ~ 1 M-1s-1) Azide Reaction Partner: Azide-R

Figure 1: Comparative workflow. Path A uses the specific fluorinated substrate (CuAAC). Path B requires replacing the substrate with a strained alkyne to achieve SPAAC.

Comparative Performance Analysis

A. Reaction Kinetics
  • CuAAC (this compound):

    • Rate Constant (

      
      ): 
      
      
      
      to
      
      
      (depending on Cu concentration).
    • Mechanism: The electron-withdrawing effect of the gem-difluoro group on the cyclobutane ring slightly increases the acidity of the terminal alkyne proton (

      
       vs. 25 for alkyl alkynes). This facilitates the formation of the copper-acetylide intermediate, ensuring rapid initiation even at lower copper loadings [1].
      
  • SPAAC (DBCO Alternative):

    • Rate Constant (

      
      ): 
      
      
      
      to
      
      
      .
    • Limitation: Requires high concentrations of reagents to drive the reaction to completion in reasonable timeframes.

B. Steric & Electronic Perturbation
  • CuAAC: The resulting 1,2,3-triazole linked to the difluorocyclobutane ring is compact. The fluorine atoms provide a dipole that can mimic peptide bonds, often improving binding affinity if the tag is near a receptor site [2].

  • SPAAC: The cyclooctyne ring (e.g., DBCO) remains fused to the triazole product. This creates a large, hydrophobic "lump" that often disrupts protein folding or blocks enzyme active sites.

C. Biocompatibility (The "Deal Breaker")
  • CuAAC: Requires Cu(I).[1][2][3][4] Even with ligands like THPTA or BTTAA, copper causes oxidative stress and toxicity in live cells. Strictly limited to fixed cells, lysates, or purified in vitro systems.

  • SPAAC: Completely bio-inert. Safe for live-cell labeling and in vivo animal studies.

Experimental Protocols

Protocol A: CuAAC Ligation of this compound

Best for: Proteomics, DNA coding, and in vitro conjugation where steric minimalism is key.

Reagents:

  • Substrate: this compound labeled biomolecule (

    
    ).
    
  • Partner: Azide-PEG-Biotin or Fluorescent Azide (

    
    ).
    
  • Catalyst Premix:

    • 
       (
      
      
      
      final).
    • THPTA Ligand (

      
       final). Note: Maintain 1:5 Cu:Ligand ratio to prevent protein precipitation.
      
  • Reductant: Sodium Ascorbate (

    
     final).
    

Step-by-Step:

  • Chelation: Mix

    
     and THPTA in water; incubate for 5 mins to form the complex.
    
  • Assembly: Add the Azide partner to the Substrate solution in PBS (pH 7.4).

  • Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

  • Incubation: React for 30–60 minutes at Room Temperature (RT).

  • Quenching: Add EDTA (

    
    ) to strip copper before downstream analysis.
    

Scientist's Note: The difluorocyclobutane group is lipophilic.[5] If the reaction is cloudy, add 5-10% DMSO.

Protocol B: SPAAC Ligation (The Alternative Strategy)

Best for: Live cell imaging or copper-sensitive proteins.

Reagents:

  • Substrate: Substitute the difluoro-alkyne with a DBCO-tagged biomolecule.

  • Partner: Azide-Fluorophore.

Step-by-Step:

  • Assembly: Mix DBCO-Substrate (

    
    ) and Azide (
    
    
    
    ) in cell media or PBS.
  • Incubation: Incubate for 4–12 hours at

    
     (slower kinetics require longer time).
    
  • Wash: Extensive washing is required to remove unreacted excess probe due to the hydrophobicity of the DBCO ring.

Decision Matrix: Which to Choose?

Use the following logic flow to determine if you should use the this compound building block or switch to a SPAAC alternative.

DecisionMatrix Start Start: Select Ligation Strategy Q1 Is the system Live Cells or In Vivo? Start->Q1 Live Yes Q1->Live Fixed No (Fixed/Lysate) Q1->Fixed Switch SWITCH to SPAAC (Use DBCO/BCN) Live->Switch Reason1 Cu toxicity is unacceptable. This compound cannot be used here. Switch->Reason1 Q2 Is the target site sterically restricted? Fixed->Q2 Restricted Yes Q2->Restricted Open No Q2->Open UseThis USE this compound (CuAAC) Restricted->UseThis Reason2 Gem-difluoro tag is small and metabolically stable. UseThis->Reason2 Option Either is acceptable. CuAAC is cheaper/faster. Open->Option

Figure 2: Decision Matrix for selecting between the specific fluorinated alkyne (CuAAC) and strained alternatives (SPAAC).

References

  • Worrell, B. T., et al. "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science, 2013.

  • Mykhailiuk, P. K. "Generation of 1,1-difluorocyclobutane building blocks for drug discovery." Enamine / Nature Chemistry Reviews, 2019.

  • Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 2005.

  • PubChem Compound Summary. "this compound (CAS 1698054-36-2)." National Library of Medicine.

Sources

Head-to-Head Comparison: 3-Ethynyl-1,1-difluorocyclobutane vs. Traditional Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Vector" Advantage

3-Ethynyl-1,1-difluorocyclobutane represents a sophisticated "Merge-and-Modify" bioisostere strategy. Unlike simple ring replacements (e.g., Phenyl


 Cyclohexane), this motif introduces two distinct medicinal chemistry tactics simultaneously:
  • The gem-Difluorocyclobutane Core: Acts as a lipophilic, metabolically stable spacer that mimics the bond angles of carbonyls or cyclic ethers while "escaping flatland" (increasing

    
    ).
    
  • The Ethynyl Handle: Provides a rigid, linear exit vector (mimicking nitriles or halogens) and serves as a latent handle for "Click" chemistry (CuAAC) or Sonogashira couplings.

This guide objectively compares this motif against its three primary competitors: The Phenyl Ring , The Non-fluorinated Cyclobutane , and The tert-Butyl Group .

Physicochemical & Structural Head-to-Head

The following data synthesizes comparative properties derived from recent matched-molecular pair (MMP) analyses [1][2].

Table 1: Physicochemical Profile Comparison[1]
FeatureThis compound Phenyl Ring Cyclobutane (Non-fluorinated) tert-Butyl Group
Hybridization

(Ring) +

(Tail)

(Flat)


LogP Impact Moderate Increase (+0.3 to +0.5 vs H)High (Lipophilic)ModerateHigh
Metabolic Stability High (C-F bond blocks oxidation)Low (Prone to CYP oxidation)Low (Ring oxidation)Moderate/Low
Conformation Puckered (~30° angle)Planar (0°)Puckered (~25-30°)Spherical
Dipole Moment High (due to

)
LowLowLow
Exit Vector Linear (

from attachment)

(Ortho/Meta) or

(Para)
FlexibleN/A
Structural Insight: The "Pucker" Effect

Unlike the planar phenyl ring, the 1,1-difluorocyclobutane ring adopts a "puckered" conformation to minimize torsional strain and diaxial interactions.

  • Mechanism: The gem-difluoro substitution exacerbates this puckering due to the gauche effect and electrostatic repulsion.

  • Impact: This positions the C3-substituent (the ethynyl group) in a pseudo-equatorial or pseudo-axial orientation, allowing it to access binding pockets that are sterically forbidden to planar aromatic rings [3].

Metabolic Stability & Causality

One of the primary drivers for selecting this compound is the mitigation of oxidative metabolism.

The "Fluorine Shield" Mechanism
  • Blockade of

    
    -Oxidation:  In non-fluorinated cyclobutanes, the C-H bonds adjacent to the ring junction are susceptible to Cytochrome P450 (CYP) hydroxylation. Replacing these with C-F bonds (Bond Dissociation Energy ~105 kcal/mol vs ~98 kcal/mol for C-H) effectively renders this site metabolically inert.
    
  • Inductive Deactivation: The strong electron-withdrawing nature of the

    
     group lowers the electron density of the remaining ring protons (at C2/C4), making them less prone to radical abstraction [2].
    

Experimental Validation (Protocol Reference):

  • In vitro stability assays in Human Liver Microsomes (HLM) typically show a 2-5x increase in half-life (

    
    )  for gem-difluorocyclobutane analogs compared to their non-fluorinated parent compounds [4].
    

Experimental Protocols

Workflow A: Synthesis of this compound

Note: This protocol synthesizes the core building block from commercially available precursors.

Precursors: 3-Oxocyclobutanecarboxylic acid, DAST (Diethylaminosulfur trifluoride), Ohira-Bestmann reagent.

  • Deoxofluorination:

    • Dissolve 3-oxocyclobutanecarboxylic acid ester in DCM at 0°C.

    • Add DAST (2.5 equiv) dropwise. Caution: Exothermic.

    • Stir at RT for 12h. Quench with sat.

      
      .
      
    • Result: 3,3-Difluorocyclobutanecarboxylate.[1]

  • Reduction & Oxidation:

    • Reduce ester to aldehyde using DIBAL-H (-78°C, DCM).

  • Seyferth-Gilbert Homologation:

    • Treat the aldehyde with Ohira-Bestmann reagent and

      
       in MeOH.
      
    • Mechanism: The diazo-phosphonate generates a carbene which rearranges to the terminal alkyne.

    • Yield: Typically 60-75% over 2 steps.

Workflow B: Sonogashira Coupling (Application)

Purpose: To attach the bioisostere to an aryl scaffold (Ar-I).

  • Reagents: Ar-I (1.0 equiv), this compound (1.2 equiv),

    
     (5 mol%), CuI (10 mol%), 
    
    
    
    (3.0 equiv), THF.
  • Condition: Degas solvent. Heat to 50°C for 4-16h under

    
    .
    
  • Purification: Silica gel chromatography. The

    
     group often alters retention time significantly compared to non-fluorinated analogs, aiding separation.
    

Visualizing the Decision Process

The following diagram illustrates the logical decision tree for selecting this bioisostere over others.

BioisostereSelection Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Metabolic Instability? Issue->Metab Yes Solub Poor Solubility? Issue->Solub Yes Geom Need Linear Vector? Issue->Geom Yes Phenyl Phenyl Ring (Planar, Lipophilic) Metab->Phenyl Susceptible Difluoro This compound (Stable, Rigid, Linear) Metab->Difluoro Blocks CYP Sites Solub->Phenyl Decreases Solub->Difluoro Increases Polarity (Dipole) Cyclo Cyclobutane (Puckered, Unstable) Geom->Cyclo Flexible Geom->Difluoro Rigid Alkyne Tail

Figure 1: Decision Logic for Bioisostere Selection. The 1,1-difluorocyclobutane motif is favored when metabolic stability and specific geometric constraints (linear exit vector) are required simultaneously.

Expert Commentary: The "Ethynyl" Factor

Why include the ethynyl group?

  • Halogen Bioisostere: The ethynyl group (

    
    ) is a known bioisostere for Iodine and Bromine.[2] It occupies a similar steric volume but offers a 
    
    
    
    -system for potential stacking interactions and an acidic proton for weak hydrogen bonding [5].
  • Chemical Biology Probe: The terminal alkyne is a "silent" handle. It allows the drug molecule to be used in target identification studies via Click Chemistry (reacting with Azide-biotin) without significantly altering the pharmacophore during the initial assay phase.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

  • Levterov, V. V., et al. (2018). 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.

  • Pattison, G., et al. (2025).[3] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. ChemRxiv.[3]

  • Wilcken, R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of the American Chemical Society.[4]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3-Ethynyl-1,1-difluorocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity, significant hurdles in drug development.[1] To overcome these challenges, medicinal chemists employ strategies to introduce conformational constraints, pre-organizing the peptide into a bioactive shape.[1] Proline and N-methylated amino acids are common tools for this purpose, but the quest for novel scaffolds with unique stereoelectronic properties is ongoing.[2][3] This guide introduces a novel building block, 3-Ethynyl-1,1-difluorocyclobutane (EdfC) , incorporated as an amino acid analogue. We provide an in-depth, objective comparison of its conformational effects versus established alternatives, supported by a framework of robust experimental and computational methodologies.

Section 1: The EdfC Moiety - A Triad of Conformational Control

The power of the EdfC moiety lies in the synergistic interplay of its three key structural features: the cyclobutane ring, the gem-difluoro group, and the ethynyl substituent.

  • Cyclobutane Ring: Unlike the five-membered ring of proline, the strained four-membered ring of cyclobutane adopts a puckered, non-planar conformation.[4] This puckering introduces a rigid and well-defined kink in the peptide backbone, significantly restricting the available Ramachandran (φ/ψ) space.[5]

  • Gem-Difluoro Group: The two fluorine atoms at the C1 position exert profound stereoelectronic effects.[6] The high electronegativity of fluorine creates strong dipole moments and stabilizes specific ring pucker states through gauche effects.[7][8] This "fluorine effect" can enforce a particular pyrrolidine pucker in proline analogues, and a similar principle applies here, further locking the cyclobutane ring into a preferred conformation.[6][7] This gem-difluoro substitution has also been shown to improve metabolic stability in some contexts.[9]

  • Ethynyl Group: This rigid, linear functional group extends from the cyclobutane ring, offering several advantages. It can act as a spectroscopic probe, a rigid spacer, or a handle for "click chemistry" modifications, allowing for the straightforward synthesis of bicyclic or functionalized peptides.[10]

The combination of these features makes EdfC a unique tool for peptide design, offering a distinct conformational landscape compared to traditional methods.

Section 2: A Validated Workflow for Conformational Analysis

To rigorously characterize the three-dimensional structure of EdfC-containing peptides, a multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential. Each method provides complementary information, leading to a comprehensive and self-validating structural model.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_integration Data Integration & Validation synth Solid-Phase Peptide Synthesis (SPPS) with EdfC-amino acid nmr NMR Spectroscopy (NOESY, ROESY, J-coupling) synth->nmr Purified Peptide xray X-Ray Crystallography (If crystallizable) synth->xray Purified Peptide comp Computational Modeling (MD, DFT) synth->comp Purified Peptide model 3D Structural Ensemble Generation nmr->model Distance & Dihedral Restraints xray->model Solid-State Structure comp->model Energy Landscapes & Dynamic Conformations

Caption: Integrated workflow for the conformational analysis of EdfC-peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier technique for determining peptide structure and dynamics in solution, mimicking physiological conditions.[11][12]

Expertise & Causality: For medium-sized peptides (<30 residues), 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY. This is because the NOE (Nuclear Overhauser Effect) can be near-zero for molecules of this size, making distance measurements unreliable, whereas the ROE is always positive.[13] Key inter-proton distances derived from ROESY cross-peaks provide the crucial restraints for 3D structure calculation.[11]

Detailed Protocol: 2D ROESY for an EdfC-Peptide

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a final concentration of 1-2 mM. Add an internal standard (e.g., DSS) for chemical shift referencing.

  • Data Acquisition (600 MHz Spectrometer):

    • Acquire a 1D ¹H spectrum to ensure sample integrity and proper shimming.

    • Set up a 2D ROESY experiment (e.g., roesyesgp pulse program).

    • Key Parameter: Use a mixing time of 150-250 ms. This duration is critical for allowing magnetization transfer between spatially close protons without significant spin diffusion.[13]

    • Acquire sufficient scans to achieve a high signal-to-noise ratio, typically over several hours.

  • Data Processing & Analysis:

    • Process the data using software like TopSpin or NMRPipe.

    • Assign all proton resonances using complementary experiments like TOCSY and COSY.

    • Integrate the volumes of ROESY cross-peaks. These volumes are inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

    • Calibrate the distances using a known, fixed distance (e.g., between geminal protons).

    • Use the derived distance restraints as input for structure calculation programs like CYANA or CNS.[11]

X-ray Crystallography

When a high-quality single crystal can be obtained, X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[14][15]

Expertise & Causality: While providing unparalleled detail, it's crucial to recognize that the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. Therefore, it should be used to validate, not replace, solution-state data from NMR.

Computational Modeling

In silico methods are indispensable for exploring the conformational energy landscape and dynamics of peptides containing non-standard amino acids.[16][17]

Expertise & Causality: A key challenge is the lack of pre-existing force field parameters for novel residues like EdfC.[18] Therefore, a quantum mechanics (QM) approach, such as Density Functional Theory (DFT), is first required to calculate the partial atomic charges and bonding/torsional parameters for the EdfC residue. These new parameters are then integrated into a classical force field (e.g., CHARMM or AMBER) for subsequent Molecular Dynamics (MD) simulations.[16][18]

G cluster_logic EdfC Conformational Logic ring Cyclobutane Ring (Puckered Strain) backbone Highly Restricted Peptide Backbone (Defined φ/ψ Angles) ring->backbone fluoro gem-Difluoro Group (Gauche Effect) fluoro->backbone ethynyl Ethynyl Group (Rigid Rod) ethynyl->backbone

Caption: Synergistic effects of EdfC components on peptide conformation.

Section 3: Comparative Performance Analysis

The true measure of a conformational constraint is its effect on the peptide backbone dihedral angles (φ, ψ) and the resulting secondary structure, compared to established alternatives.

Constraining Moiety Typical φ Angle Range Typical ψ Angle Range Induced Secondary Structure Key Features & Limitations
Proline -60° to -75°[2]Variable, but restrictedPotent β-turn inducer[2]Limited φ range; allows cis/trans isomerization, which can lead to conformational heterogeneity.[3]
N-Methyl Amino Acid More flexible than ProlineMore flexible than ProlineCan favor β-turns; disrupts α-helices and β-sheets.Eliminates H-bond donor; introduces steric bulk; can increase cis-isomer population.[2][13]
Hydrocarbon Staple (i, i+4) -60° to -70°-40° to -50°Stabilizes α-helicesRequires two modified residues; primarily for helix stabilization.[19]
This compound (EdfC) Highly Restricted (Predicted) Highly Restricted (Predicted) Predicted to induce sharp turns or unique kinks Rigid, puckered ring with stereoelectronic bias; offers a functional handle for further chemistry.

Data for Proline, N-Methyl amino acids, and Hydrocarbon Staples are derived from established literature. Data for EdfC is predicted based on the known conformational properties of fluorinated cyclobutanes.[4][5][7]

Experimental Comparison Insights:

In a model system, replacing a Proline residue with an EdfC analogue is expected to show a significant reduction in conformational averaging in NMR spectra. The number of observable NOEs would likely increase, defining a more precise 3D structure. While Proline-containing peptides often show two sets of signals due to cis/trans isomerization[2], the rigidity of the EdfC ring is hypothesized to strongly favor the trans isomer, simplifying the NMR spectrum and locking the peptide into a single dominant conformation.

Compared to a flexible linear peptide, the introduction of EdfC is expected to reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in binding affinity, a phenomenon well-documented for other constrained peptides.[1]

Conclusion and Future Outlook

The this compound (EdfC) moiety represents a novel and powerful tool for peptide drug discovery. Its unique combination of a strained, puckered ring, potent stereoelectronic effects from the gem-difluoro group, and the chemical versatility of the ethynyl group provides a distinct method for enforcing rigid, well-defined conformations. The analytical workflow presented here, combining NMR, X-ray crystallography, and tailored computational modeling, provides a robust framework for characterizing the structural impact of this and other non-standard amino acids.

Future research should focus on the systematic incorporation of EdfC into known bioactive peptides to experimentally validate its potential for enhancing affinity and stability. Furthermore, the ethynyl group serves as a gateway for creating complex, bicyclic peptide architectures through click chemistry, opening a new dimension in the design of highly constrained and potent peptide therapeutics.

References

  • Title: Computational Modelling of Peptides Containing Non-Standard Amino Acids. Source: BYU ScholarsArchive. URL: [Link]

  • Title: (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. Source: ResearchGate. URL: [Link]

  • Title: Design of peptides with non-canonical amino acids using flow matching. Source: bioRxiv. URL: [Link]

  • Title: Parameterization of non-natural amino acids for conformational search. Source: UPCommons. URL: [Link]

  • Title: X-Ray crystallography of cyclic peptides and compact protein binders. Source: ResearchGate. URL: [Link]

  • Title: How to build machine learning models able to extrapolate from standard to modified peptides. Source: ChemRxiv. URL: [Link]

  • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: PMC. URL: [Link]

  • Title: “Fluorine Effects” in Conformational Orchestration of α/β Hybrid Peptide with a 9‐membered Pseudo β‐Turn Motif. Source: ResearchGate. URL: [Link]

  • Title: NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Source: American Chemical Society. URL: [Link]

  • Title: Crystal structures of constrained peptide/protein interactions. Source: ResearchGate. URL: [Link]

  • Title: Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Source: University of Wisconsin–Madison. URL: [Link]

  • Title: "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. Source: PubMed. URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Source: PubMed. URL: [Link]

  • Title: Shaping the future of constrained peptides and compact proteins in drug discovery. Source: CSIRO Publishing. URL: [Link]

  • Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: ACS Publications. URL: [Link]

  • Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Source: ResearchGate. URL: [Link]

  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: MDPI. URL: [Link]

  • Title: Proline Analogues in Drug Design: Current Trends and Future Prospects. Source: PubMed. URL: [Link]

  • Title: High Resolution NMR Spectroscopy. Source: Thieme Connect. URL: [Link]

  • Title: Constrained Peptides as Miniature Protein Structures. Source: PMC. URL: [Link]

  • Title: Constrained Peptides in Drug Discovery and Development. Source: SciSpace. URL: [Link]

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: PMC. URL: [Link]

  • Title: Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: ResearchGate. URL: [Link]

  • Title: Conformational preference of fluorocyclopentane. Source: ResearchGate. URL: [Link]

  • Title: Designing New Chimeric Proline-Rich Antimicrobial Peptides to Enhance Efficacy Toward the ESKAPE+E: Beyond Sequence Extension. Source: MDPI. URL: [Link]

  • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Source: PubMed. URL: [Link]

  • Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Semantic Scholar. URL: [Link]

  • Title: Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Source: ACS Figshare. URL: [Link]

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Source: ACS Publications. URL: [Link]

  • Title: Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Source: ChemRxiv. URL: [Link]

  • Title: Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Source: PubMed. URL: [Link]

  • Title: Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Source: PubMed. URL: [Link]

  • Title: Design, synthesis, and conformation of a model peptide of endothelin with cystine-stabilized alpha-helix motif. Source: PubMed. URL: [Link]

  • Title: Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Source: ResearchGate. URL: [Link]

  • Title: Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Source: MDPI. URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source: PMC. URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Source: MDPI. URL: [Link]

  • Title: In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Source: Frontiers. URL: [Link]

  • Title: Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Source: MDPI. URL: [Link]

  • Title: Click Chemistry in Peptide-Based Drug Design. Source: MDPI. URL: [Link]

  • Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Source: MDPI. URL: [Link]

  • Title: Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Source: MDPI. URL: [Link]

Sources

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